

JNJ-64264681: A Comparative Analysis of Cross-Reactivity with TEC Family Kinases

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Compound of Interest

Compound Name: JNJ-64264681

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This guide provides a detailed comparison of the Bruton's tyrosine kinase (BTK) inhibitor, **JNJ-64264681**, and its cross-reactivity with other members of the TEC kinase family. **JNJ-64264681** is a potent and selective covalent inhibitor of BTK, a key component of the B-cell receptor (BCR) signaling pathway.^{[1][2][3]} Understanding its selectivity within the TEC kinase family is crucial for assessing its potential off-target effects and therapeutic window.

Executive Summary

JNJ-64264681 demonstrates exceptional selectivity for BTK over other TEC family kinases, including ITK, TEC, BMX, and RLK. This high selectivity is attributed to its unique binding mode and covalent mechanism of action. This guide presents the available preclinical data, detailed experimental protocols for assessing kinase inhibition, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of **JNJ-64264681**'s cross-reactivity profile.

Comparative Analysis of TEC Kinase Inhibition

The following table summarizes the inhibitory activity of **JNJ-64264681** against various TEC family kinases. The data is derived from in vitro kinase assays designed to determine the concentration of the inhibitor required to elicit a half-maximal inhibition (IC₅₀) or the inactivation rate (k_{inact}/K_i).

Kinase Target	IC50 (nM)	k _{inact} /K _i (M ⁻¹ s ⁻¹)	Reference
BTK	< 1	> 1,000,000	[Tichenor et al., 2022]
ITK	> 1000	Not Reported	[Tichenor et al., 2022]
TEC	> 1000	Not Reported	[Tichenor et al., 2022]
BMX	> 1000	Not Reported	[Tichenor et al., 2022]
RLK (TXK)	> 1000	Not Reported	[Tichenor et al., 2022]

Note: The data presented is based on the primary publication and its supplementary materials. The exact values for TEC family members other than BTK were not specifically quantified but were reported as being above the highest tested concentration, indicating minimal inhibition.

Experimental Protocols

The determination of kinase inhibition by **JNJ-64264681** was performed using a LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay measures the displacement of a fluorescent tracer from the kinase's ATP-binding site by the inhibitor.

LanthaScreen™ Eu Kinase Binding Assay Protocol

Objective: To determine the IC50 value of **JNJ-64264681** for BTK and other TEC family kinases.

Materials:

- Recombinant human TEC family kinases (BTK, ITK, TEC, BMX, RLK)
- LanthaScreen™ Eu-anti-Tag Antibody
- Kinase Tracer
- **JNJ-64264681** (serially diluted)
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

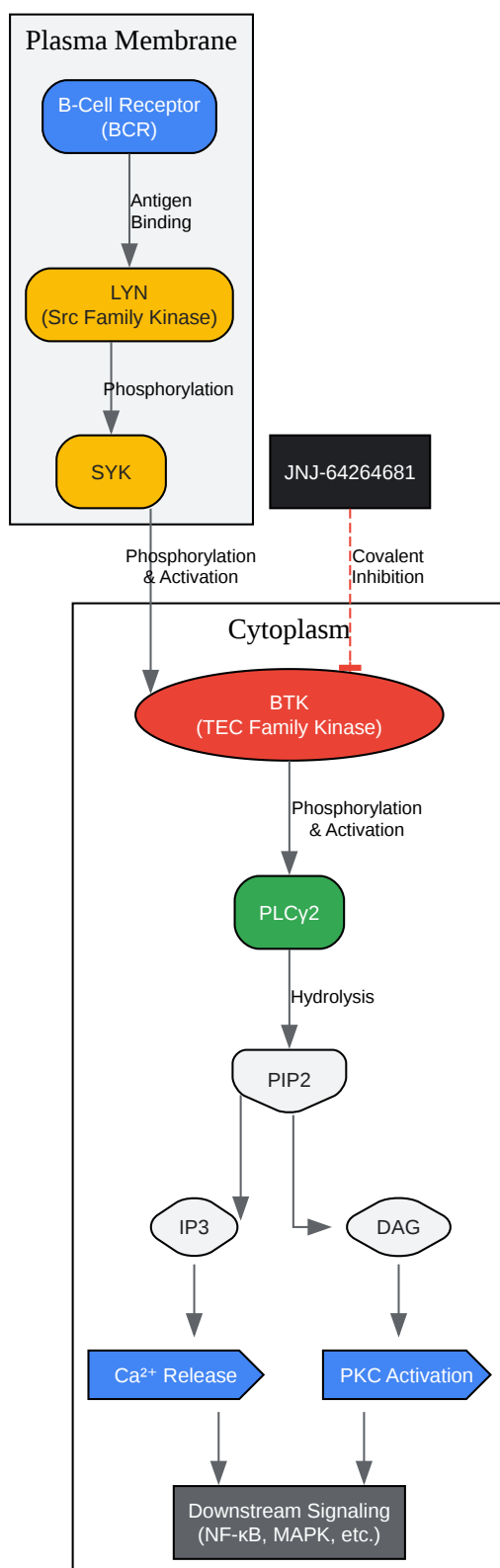
- 384-well microplates

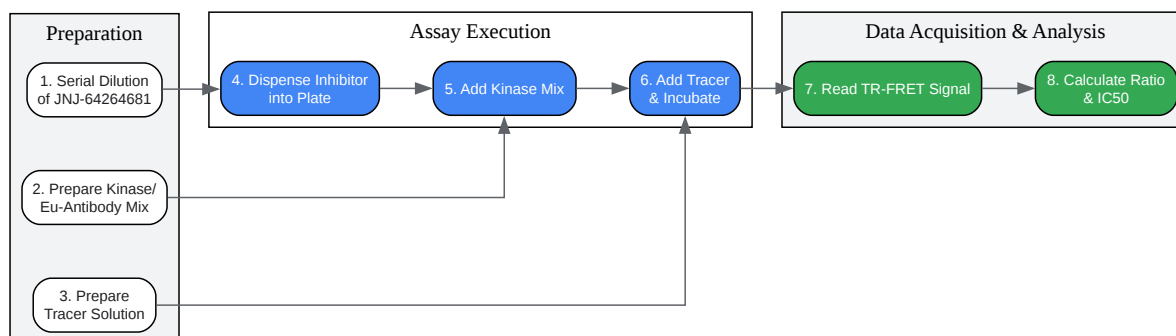
Procedure:

- Reagent Preparation:
 - Prepare a 2X kinase/antibody mix in assay buffer.
 - Prepare a 4X solution of the fluorescently labeled kinase tracer in assay buffer.
 - Prepare a 4X serial dilution of **JNJ-64264681** in assay buffer.
- Assay Plate Setup:
 - Add 5 μ L of the 4X serially diluted **JNJ-64264681** or vehicle control to the wells of a 384-well plate.
 - Add 5 μ L of the 2X kinase/antibody mix to all wells.
 - Initiate the reaction by adding 10 μ L of the 2X tracer solution to all wells.
- Incubation:
 - Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition:
 - Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium donor).
- Data Analysis:
 - Calculate the emission ratio (665 nm / 615 nm).
 - Plot the emission ratio against the logarithm of the inhibitor concentration.
 - Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Visualizing Key Processes

To better understand the context and methodology, the following diagrams illustrate the TEC kinase signaling pathway and the experimental workflow for assessing kinase cross-reactivity.





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